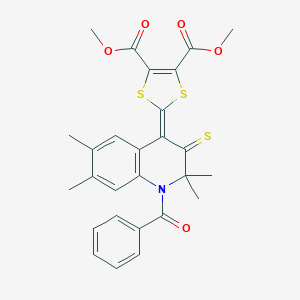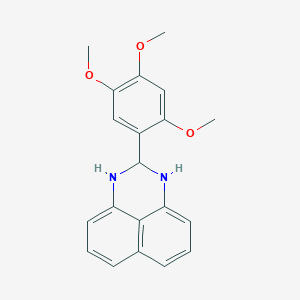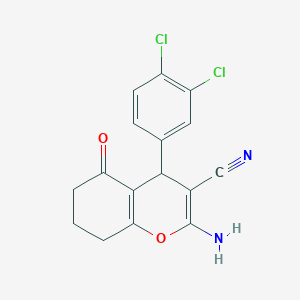![molecular formula C24H18BrClN2O5S B415955 ETHYL (2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B415955.png)
ETHYL (2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a benzodioxole ring, a thiazolopyrimidine core, and various substituents such as bromine, chlorine, and methyl groups
Preparation Methods
The synthesis of ETHYL (2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxole and thiazolopyrimidine intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl (6-ethoxy-1,3-benzothiazol-2-yl)amino (oxo)acetate
- (6-bromo-2-oxo-benzothiazol-3-yl)-acetic acid hexyl ester
- (2-oxo-benzothiazol-3-yl)-acetic acid 2-bromo-ethyl ester
These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of ETHYL (2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological activities.
Properties
Molecular Formula |
C24H18BrClN2O5S |
|---|---|
Molecular Weight |
561.8g/mol |
IUPAC Name |
ethyl (2Z)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H18BrClN2O5S/c1-3-31-23(30)20-12(2)27-24-28(21(20)13-4-6-15(26)7-5-13)22(29)19(34-24)9-14-8-17-18(10-16(14)25)33-11-32-17/h4-10,21H,3,11H2,1-2H3/b19-9- |
InChI Key |
VONDJZVQGJLFTP-OCKHKDLRSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC5=C(C=C4Br)OCO5)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC5=C(C=C4Br)OCO5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC5=C(C=C4Br)OCO5)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-5-(4-chlorophenyl)-3-(2-methyl-2-propenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415874.png)


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B415878.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B415880.png)
![ethyl 2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B415883.png)

![2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid](/img/structure/B415887.png)
![2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B415890.png)

![2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B415892.png)
![2-[4-(2-Thienylmethyl)-1-piperazinyl]ethanol](/img/structure/B415893.png)
![N-(2'-anilino-4-methyl-4',5-bis[1,3-thiazole]-2-yl)acetamide](/img/structure/B415894.png)
